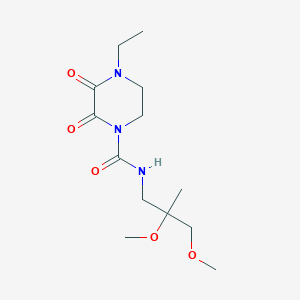

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Description

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a carboxamide derivative featuring a 2,3-dioxopiperazine core substituted with an ethyl group at position 4 and a 2,3-dimethoxy-2-methylpropyl group at the amide nitrogen. The dioxopiperazine scaffold introduces electron-withdrawing ketone groups, which may influence conformational stability and intermolecular interactions.

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-5-15-6-7-16(11(18)10(15)17)12(19)14-8-13(2,21-4)9-20-3/h5-9H2,1-4H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLFDKHGWQLOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the ethyl and carboxamide groups. The dimethoxy-methylpropyl side chain is then attached through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs automated systems to monitor and adjust reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Core Structural Variations

Piperazine vs. Dioxopiperazine

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): This compound retains a non-oxidized piperazine ring in a chair conformation. The 4-chlorophenyl substituent enhances aromaticity and may favor π-π stacking .

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide ():

Shares the 4-ethyl-2,3-dioxopiperazine-1-carboxamide core but substitutes the N-group with a 2-(2-cyclopropylimidazolyl)ethyl chain. The imidazole ring introduces hydrogen-bonding capacity and basicity, contrasting with the methoxy-rich, branched alkyl group in the target compound .

Substituent Effects

- 2C-P HCl and 25E-NBOMe HCl ():

These phenethylamine derivatives feature dimethoxy-substituted aromatic rings. While structurally distinct from the target compound, their methoxy groups highlight the role of ether functionalities in modulating lipophilicity and metabolic stability—a property shared with the 2,3-dimethoxy-2-methylpropyl group .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- The 2,3-dimethoxy-2-methylpropyl group in the target compound likely increases lipophilicity (logP) compared to the polar imidazole-containing analog (). However, methoxy groups may improve aqueous solubility relative to purely alkyl substituents .

Conformational Stability

- In contrast, non-oxidized piperazines () adopt flexible chair conformations, which may enhance adaptability to binding pockets .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring with various substituents. The presence of the dioxo and carboxamide groups contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 270.29 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in disease processes. For instance, it has been noted for its potential role in modulating the androgen receptor , which is significant in conditions like prostate cancer .

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy was tested in vitro against Gram-positive and Gram-negative bacteria, showing promising results.

- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in animal models. This suggests potential therapeutic applications in inflammatory diseases .

- Anticancer Potential : There is emerging evidence supporting its role as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with hormone-sensitive cancers .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial potential.

Case Study 2: Anti-inflammatory Activity

A controlled trial assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its use as an anti-inflammatory agent .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : Studies have reported that it inhibits specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cellular Mechanisms : Investigations into cellular mechanisms revealed that the compound can modulate signaling pathways associated with cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.